4-Fluoro-2-isopropoxy-1-methylbenzene

Description

Significance of Fluorine Incorporation in Organic Molecules

The introduction of fluorine into organic molecules, a process known as fluorination, is a pivotal strategy in modern organic synthesis. numberanalytics.com This is due to fluorine's unique properties, such as its small size and high electronegativity, which can significantly alter the physical, chemical, and biological characteristics of a compound. numberanalytics.comnumberanalytics.com The carbon-fluorine (C-F) bond is the strongest in organic chemistry, which imparts considerable stability to organofluorine compounds. numberanalytics.comalfa-chemistry.comjst.go.jp

Strategically placing fluorine atoms can enhance several pharmacokinetic and physicochemical properties of a molecule. tandfonline.com These improvements include increased metabolic stability, enhanced membrane permeation, and greater binding affinity to target proteins. tandfonline.comresearchgate.net Consequently, fluorination can lead to improved efficacy, potency, bioavailability, and a longer duration of action for drugs, while potentially reducing the formation of toxic metabolites. numberanalytics.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.comsoci.org

The benefits of fluorine incorporation extend beyond pharmaceuticals and agrochemicals into materials science. numberanalytics.comalfa-chemistry.com Fluorinated compounds are used in the development of advanced materials such as specialty lubricants, fire-fighting foams, and components for liquid crystal displays. alfa-chemistry.com The unique properties imparted by fluorine make these compounds invaluable across a wide range of industries. numberanalytics.com

Overview of Fluorinated Aromatic Ethers as a Class of Compounds

Fluorinated aromatic ethers are a class of organic compounds that feature an ether linkage (R-O-R') where at least one of the R groups is a fluorinated aromatic ring. The incorporation of fluorine atoms into the aromatic ring significantly influences the compound's properties. numberanalytics.com

The presence of highly electronegative fluorine atoms can withdraw electron density from the aromatic ring, which generally decreases its reactivity toward electrophilic substitution reactions. numberanalytics.com Conversely, it can make the compound more susceptible to nucleophilic substitution reactions. numberanalytics.com Fluorinated aromatic ethers often exhibit enhanced thermal stability compared to their non-fluorinated counterparts. numberanalytics.com

The physical properties are also notably affected. Fluorinated aromatics tend to have higher boiling points due to increased intermolecular forces. numberanalytics.com Their solubility can be complex; while fluorination generally increases lipophilicity, making them more soluble in non-polar solvents, the increased polarity from the C-F bonds can also enhance solubility in polar solvents. numberanalytics.com Fluorinated poly(aryl ether)s, for example, are known for their excellent thermal stability, low water absorption, and desirable dielectric properties, making them useful in the microelectronics and communications industries. acs.orgrsc.orgrsc.org

The synthesis of fluorinated ethers can be achieved through various methods, including the Williamson ether synthesis, the addition of alcohols to epoxides, and palladium-catalyzed cross-coupling reactions between (hetero)aryl bromides and fluorinated alcohols. fluorine1.ruacs.org

Structural Elucidation and Naming Conventions of 4-Fluoro-2-isopropoxy-1-methylbenzene

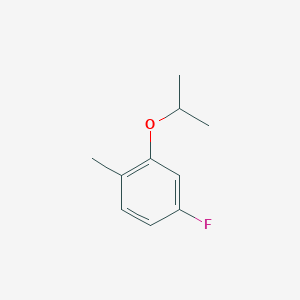

Structural Formula: The structure of this compound consists of a benzene (B151609) ring substituted with a fluorine atom, an isopropoxy group, and a methyl group. The methyl group is at position 1, the isopropoxy group at position 2, and the fluorine atom at position 4.

IUPAC Name: The formal IUPAC name for this compound is this compound. sigmaaldrich.com

Naming Convention: The name is derived by identifying the parent molecule, which is toluene (B28343) (methylbenzene). The substituents are then named and numbered according to IUPAC rules, giving priority to the principal functional group if applicable. In this case, the substituents are listed alphabetically (fluoro, isopropoxy) with their corresponding locants on the benzene ring relative to the methyl group at position 1.

Below is a data table summarizing the key identifiers for this compound.

Table 1: Properties of this compound| Property | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.com |

| CAS Number | 1369835-43-7 sigmaaldrich.com |

| Molecular Formula | C10H13FO sigmaaldrich.com |

| Molecular Weight | 168.21 g/mol sigmaaldrich.com |

| InChI Key | OULPZDCGSAWFJG-UHFFFAOYSA-N sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

Historical Context of Fluorination in Academic Organic Synthesis

The history of organofluorine chemistry predates the isolation of elemental fluorine itself. jst.go.jpnih.gov The first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835, who produced fluoromethane (B1203902). wikipedia.org In 1862, Alexander Borodin reported the synthesis of benzoyl fluoride (B91410), pioneering the halogen exchange method that is now widely used. nih.govwikipedia.org

Despite these early syntheses, the field faced significant challenges. Elemental fluorine, eventually isolated by Henri Moissan in 1886, was found to be extremely reactive, often leading to violent and uncontrollable reactions with organic compounds. nih.gov This reactivity hindered progress for many years.

A significant breakthrough came in 1927 when Schiemann developed a method to introduce fluorine into aromatic rings by decomposing diazonium salts in the presence of fluoroboric acid (the Schiemann reaction). nih.gov Another key development was reported by Gottlieb in 1936, who demonstrated the nucleophilic halogen exchange of chlorine for fluorine on an aromatic ring using potassium fluoride (KF). nih.gov The evolution of fluorination techniques accelerated in the mid-20th century, driven by the need for more selective and efficient methods for various industrial applications, including those during World War II. numberanalytics.comnih.gov The development of new, safer, and more selective fluorinating agents has been crucial to the advancement of the field, making the synthesis of complex fluorinated molecules more precise and routine. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-methyl-2-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULPZDCGSAWFJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoro 2 Isopropoxy 1 Methylbenzene and Analogues

Strategies for Regioselective Fluorination of Aromatic Systems

Achieving regioselective fluorination—the placement of a fluorine atom at a specific position on the aromatic ring—is a critical challenge in organofluorine chemistry. numberanalytics.com The method chosen depends on the electronic properties of the starting material and the desired substitution pattern. numberanalytics.comnumberanalytics.com

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing fluorine, where a good leaving group on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comalfa-chemistry.com For this to be effective, the aromatic ring must be "activated" by electron-withdrawing groups. numberanalytics.com

A classic method that falls under this category is the Balz-Schiemann reaction . chemistrylearner.comwikipedia.org This process transforms a primary aromatic amine into an aryl fluoride. chemistrylearner.comwikipedia.org It proceeds via the diazotization of the amine with reagents like nitrous acid in the presence of fluoroboric acid (HBF₄), which forms a diazonium tetrafluoroborate (B81430) salt. scienceinfo.comtestbook.com This intermediate is then thermally decomposed to yield the desired aryl fluoride. chemistrylearner.comscienceinfo.comnumberanalytics.com Although effective, this method can require high temperatures and the isolation of potentially explosive diazonium salts can be a drawback. scienceinfo.com

Another nucleophilic method is halogen exchange (Halex process) , where a chloro or bromo substituent is replaced by fluoride. This is a significant industrial route but can be difficult for certain substitution patterns. rsc.orgyork.ac.uk More recent developments include solid-state mechanochemical methods using KF, which avoid the need for high-boiling point solvents and can proceed rapidly under ambient conditions. rsc.org

To synthesize the target compound, a potential precursor like 4-amino-2-isopropoxy-1-methylbenzene could be subjected to the Balz-Schiemann reaction to install the fluorine at the 4-position.

Electrophilic Fluorination Approaches

Electrophilic fluorination is suitable for electron-rich aromatic systems, where an electrophilic fluorine source ("F⁺") attacks the ring in a classic electrophilic aromatic substitution mechanism. alfa-chemistry.comwikipedia.org These methods have become more common with the development of stable, easy-to-handle N-F reagents. wikipedia.org

Prominent electrophilic fluorinating agents include:

Selectfluor™ (F-TEDA-BF₄) : A user-friendly and versatile reagent known for its high reactivity and often excellent regioselectivity under mild conditions. sigmaaldrich.comnumberanalytics.com It is capable of fluorinating a wide range of substrates, including electron-rich aromatics. alfa-chemistry.comsigmaaldrich.com

N-Fluorobenzenesulfonimide (NFSI) : An economical and stable reagent that is soluble in many organic solvents and can effectively fluorinate aromatic hydrocarbons. alfa-chemistry.comwikipedia.org

The mechanism of electrophilic fluorination is complex and can be influenced by the specific reagent and substrate. researchgate.net For a precursor like 2-isopropoxy-1-methylbenzene, the combined electron-donating effects of the methyl and isopropoxy groups would activate the ring, directing the electrophilic fluorine to the ortho and para positions. The fluorine would preferentially add to the C4 position (para to the isopropoxy group) due to steric hindrance at the C6 position.

| Method | Fluorine Source | Substrate Requirement | Key Features |

|---|---|---|---|

| Nucleophilic (Balz-Schiemann) | HBF₄ or other BF₄⁻ source | Aromatic Amine (Ar-NH₂) | Classic, reliable method; can have harsh conditions. chemistrylearner.comscienceinfo.com |

| Nucleophilic (SNAr/Halex) | KF, CsF | Electron-deficient arene with leaving group | Industrially relevant; requires activated substrate. rsc.org |

| Electrophilic | Selectfluor™, NFSI | Electron-rich arene | Uses modern, stable N-F reagents; mild conditions. alfa-chemistry.comwikipedia.orgsigmaaldrich.com |

Radical Fluorination Methodologies, Including C(sp³)–F Bond Activation

Radical fluorination offers a complementary approach to traditional ionic methods, involving the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically limited by harsh reagents like F₂ gas, the field has been revitalized by the discovery that electrophilic N-F reagents like Selectfluor can also serve as fluorine atom transfer agents. wikipedia.orgthieme-connect.com These reactions can enable the fluorination of remote C-H bonds. wikipedia.org

While most aromatic fluorination involves C(sp²)–H bonds, the concept of C(sp³)–F bond activation is an emerging area. nih.gov This typically refers to cleaving a C-F bond on an alkyl group, which is challenging due to the bond's strength. nih.gov Recent research has shown that single C(sp³)–F bonds within a CF₃ group can be selectively activated and functionalized. exlibrisgroup.com Additionally, Lewis base-boryl radicals have been computationally shown to activate C(sp³)–F bonds via a concerted electron-fluoride transfer mechanism. chemrxiv.org Though less direct for the primary synthesis of 4-fluoro-2-isopropoxy-1-methylbenzene, these radical methods highlight advanced strategies for modifying fluorinated molecules.

Organophotoredox-Catalyzed Fluorination Processes

Visible-light photoredox catalysis has emerged as a powerful strategy for forming C-F bonds under exceptionally mild conditions. mdpi.comproquest.com This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. proquest.com

One significant advancement is the direct C-H fluorination of arenes using organic photoredox catalysts. nih.gov This method can generate arene radical cations, which then react with a fluoride source. nih.gov A key advantage is the ability to use nucleophilic fluoride sources, including the isotopically labeled [¹⁸F]F⁻ crucial for Positron Emission Tomography (PET), on unactivated arenes. nih.govresearchgate.net For electron-rich systems, photoredox catalysis can also enable a "polarity-reversed" nucleophilic substitution, where an electron-rich phenol (B47542) derivative is fluorinated by displacing a phenoxy leaving group. nih.gov This approach complements traditional SNAr which requires electron-deficient arenes. nih.gov

Enzymatic Approaches to C-F Bond Formation

Nature has evolved very few pathways for fluorination. The only known enzyme capable of forging a carbon-fluorine bond is fluorinase . wikipedia.org Originally isolated from the bacterium Streptomyces cattleya, this enzyme catalyzes the Sₙ2 reaction between a fluoride ion and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). wikipedia.orgnih.gov The enzyme significantly lowers the activation energy for this challenging reaction. nih.gov While its substrate specificity is relatively high, limiting its use as a general fluorinating agent, it has shown some versatility with modified substrates. rsc.org The primary application of fluorinase has been in the synthesis of ¹⁸F-labeled compounds for PET imaging. rsc.org Currently, there are no known enzymes that directly fluorinate simple aromatic rings like benzene (B151609) or toluene (B28343), making this approach not directly applicable to the synthesis of the target compound. However, research into the human gut microbiome has revealed enzymes capable of cleaving C-F bonds, indicating a growing understanding of fluorine biochemistry. biorxiv.org

Introduction of the Methyl Group onto the Aromatic Scaffold

The introduction of the methyl group can be achieved at different stages of the synthesis. If starting from a precursor that already contains the fluorine and isopropoxy groups, a methylation step is required. One potential strategy involves the lithiation of 4-fluoro-2-isopropoxybenzene followed by quenching with a methylating agent like methyl iodide. However, regioselectivity can be a challenge in such reactions.

More advanced and selective methods involve transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed methylation of aryl halides or triflates has emerged as a powerful tool. nih.govacs.orgresearchgate.net For instance, if the synthesis starts with a bromo- or chloro-substituted 4-fluoro-2-isopropoxybenzene, a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand and a methylating agent (e.g., a methylboronic acid derivative or certain organometallic reagents) can be used to introduce the methyl group. nih.gov

Integrated Synthetic Pathways for this compound

The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available precursors.

Stepwise Construction from Precursors (e.g., 2-Bromo-1-isopropoxy-4-methylbenzene, 2-Chloro-4-fluoro-1-methylbenzene)

A common synthetic strategy involves starting with a precursor that already contains some of the required functional groups and then introducing the remaining ones.

One plausible pathway starts from 2-chloro-4-fluorotoluene . nih.govechemi.comgoogle.com This precursor can undergo nucleophilic aromatic substitution of the chlorine atom with isopropoxide. This reaction would likely require forcing conditions or a copper or palladium catalyst due to the relatively unactivated nature of the aryl chloride.

Another route could begin with 2-bromo-5-fluorotoluene . sigmaaldrich.com This compound could first be converted to 4-fluoro-2-methylphenol (B144770) through a nucleophilic substitution of the bromine with a hydroxide (B78521) source, potentially under copper catalysis (e.g., a modified Ullmann condensation). The resulting phenol can then be etherified with an isopropyl derivative as described in section 2.2.1. Alternatively, the bromo-substituent could be used in a coupling reaction after the formation of the isopropoxy ether.

A patent for a related compound, 1-bromo-4-fluoro-5-isopropyl-2-methoxybenzene, describes a synthesis starting from 3-fluoroanisole, which undergoes Friedel-Crafts acylation, reaction with a Grignard reagent, reduction, and finally bromination. google.com This highlights a potential, albeit more complex, stepwise approach that could be adapted.

Late-Stage Functionalization Strategies for Fluorinated Aromatics

Late-stage functionalization is an increasingly important strategy in medicinal and materials chemistry, allowing for the modification of complex molecules at a late point in the synthetic sequence. acs.org For the synthesis of this compound, this could involve the introduction of the methyl group onto a pre-formed 4-fluoro-2-isopropoxybenzene scaffold.

As mentioned in section 2.3, palladium-catalyzed C-H methylation is a powerful late-stage functionalization technique. nih.gov These reactions often use a directing group to achieve high regioselectivity. In the case of 4-fluoro-2-isopropoxybenzene, the isopropoxy group might direct the methylation to the ortho position.

Another late-stage approach could involve the conversion of another functional group into a methyl group. For example, if a hydroxymethyl group were present at the 1-position, it could be reduced to a methyl group.

Catalytic Approaches in the Synthesis of Related Fluorinated Arenes

The synthesis of fluorinated aromatic compounds often relies heavily on catalytic methods. Transition metal catalysis, particularly with palladium and copper, plays a pivotal role.

Palladium-catalyzed cross-coupling reactions are extensively used for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, for instance, by coupling an aryl halide with an organoboron reagent. researchgate.netnih.gov This could be applied to introduce the methyl group via coupling of a bromo- or chloro-substituted fluoro-isopropoxybenzene with a methylboronic acid derivative.

Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides and amines, and related C-O coupling reactions (etherifications) have also been developed. nih.govacs.orgacs.org These reactions often employ specialized phosphine ligands to facilitate the catalytic cycle.

Copper-catalyzed reactions are also significant, especially in fluorination and cross-coupling reactions involving aryl halides.

The Ullmann condensation is a classic copper-catalyzed reaction used to form C-O, C-N, and C-S bonds. It can be particularly useful for the etherification of aryl halides that are unreactive under standard Williamson ether synthesis conditions.

More recently, copper-catalyzed methods for the direct fluorination of C-H bonds have been developed, providing a direct route to some fluorinated arenes. nih.govresearchgate.net

The development of new catalysts and ligands continues to expand the scope and efficiency of these transformations, making the synthesis of complex fluorinated arenes like this compound more accessible.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed C-N Cross-Coupling, C-C Bond Formation)

Transition metal catalysis, particularly using palladium, has become an indispensable tool for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds in the synthesis of complex aromatic compounds. These reactions offer a powerful way to construct analogues of this compound from readily available aryl halide or sulfonate precursors.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds. nih.gov This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. uwindsor.ca The effectiveness of the catalyst system often depends on the choice of phosphine ligand, which stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. mit.edu

For the synthesis of fluorinated anilines and related compounds, specialized ligands have been developed to achieve high efficiency. For instance, palladium complexes with bulky biarylphosphine ligands like XPhos or BrettPhos are highly effective. nih.govnih.gov These catalysts can couple a wide range of aryl halides, including electron-rich and sterically hindered substrates, with various nitrogen nucleophiles under relatively mild conditions. mit.edumit.edu A significant advantage is the tolerance of various functional groups, which is crucial when working with complex, medicinally relevant molecules. nih.gov The reaction generally requires a base, such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (B84403) (K₃PO₄), to facilitate the catalytic cycle. uwindsor.camit.edu

Key Features of Pd-Catalyzed C-N Coupling:

Versatility: Applicable to a wide array of aryl halides (chlorides, bromides, iodides) and sulfonates (triflates, tosylates). nih.gov

Ligand Importance: The development of bulky, electron-rich phosphine ligands is critical for catalyst activity and stability. mit.edu

Functional Group Tolerance: Modern catalyst systems tolerate many functional groups, minimizing the need for protecting groups. nih.gov

Palladium-Catalyzed C-C Bond Formation

The formation of C-C bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is fundamental to modern organic synthesis. This reaction typically couples an aryl halide with an organoboron compound (like a boronic acid or ester) and is widely used to create biaryl structures or introduce alkyl and alkenyl groups. nih.gov

In the context of synthesizing analogues of this compound, a Suzuki-Miyaura reaction could be used to introduce the methyl group or another carbon-based substituent to a fluorinated aromatic core. The choice of ligand and base is crucial for success, especially with challenging substrates like aryl fluorides or chlorides. nih.govrsc.org For example, the use of dialkylbiarylphosphine ligands in combination with bases like potassium phosphate can effectively couple aryl mesylates with boronic acids. nih.gov The activation of the C-F bond, which is typically strong and unreactive, can be a significant challenge, but specialized palladium systems have been developed to achieve this, sometimes with the aid of additives. mdpi.com

Table 1: Comparison of Palladium-Catalyzed Coupling Reactions

| Reaction Type | Bond Formed | Typical Coupling Partners | Key Catalyst Components |

|---|---|---|---|

| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Aryl Halide/Sulfonate + Amine/Amide | Pd(0) or Pd(II) precursor, Phosphine Ligand, Base |

| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Aryl Halide/Sulfonate + Organoboron Reagent | Pd(0) or Pd(II) precursor, Phosphine Ligand, Base |

| Sonogashira Coupling | Carbon-Carbon (C-C, sp²-sp) | Aryl Halide/Sulfonate + Terminal Alkyne | Pd Catalyst, Copper (I) co-catalyst, Base |

Asymmetric Catalytic Reactions for Chiral Fluorinated Compounds

While this compound itself is not chiral, the synthesis of chiral fluorinated analogues is of immense interest, particularly in pharmaceutical chemistry, where enantiomeric purity can determine biological activity. Asymmetric catalysis offers a direct route to such compounds, establishing stereocenters with high enantioselectivity. researchgate.net

A primary strategy is the asymmetric electrophilic fluorination of carbonyl compounds, where a prochiral substrate is treated with an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI) in the presence of a chiral catalyst. nih.gov Organocatalysis has emerged as a powerful tool in this area. Chiral amines, phosphoric acids, and (thio)urea derivatives can act as catalysts that promote highly enantioselective C-F bond formation. researchgate.netdntb.gov.ua

For example, chiral primary amine catalysts have been successfully used for the asymmetric α-fluorination of branched aldehydes, creating α-fluorinated quaternary stereogenic centers. nih.gov Similarly, chiral phase-transfer catalysis, employing chiral catalysts to shuttle fluoride anions or other reactive species between phases, enables the asymmetric fluorination of various substrates, including 2-naphthols and β-keto esters. researchgate.netresearchgate.net These methods provide access to valuable building blocks like β-fluoroamines and γ-fluoroamines with high yields and enantioselectivities. researchgate.net

Another approach involves the use of chiral metal complexes. Palladium complexes, for instance, have been developed to catalyze the enantioselective fluorination of β-ketoamides, achieving excellent enantioselectivity (up to 97% ee). researchgate.net These catalytic systems provide direct access to optically active fluorinated molecules that would be difficult to synthesize otherwise. nih.gov

Denitrogenative Transformations in Fluoroalkyl Heterocycle Synthesis

Denitrogenative transformations are powerful reactions in which a nitrogen-containing heterocycle expels molecular nitrogen (N₂) to generate a reactive intermediate, which then undergoes further reactions to form new, often complex, cyclic structures. wiley.com This strategy has been effectively applied to the synthesis of heterocycles bearing fluoroalkyl groups. wiley-vch.dedeutscher-apotheker-verlag.degoogle.com

A common precursor for these transformations is the 1,2,3-triazole ring. N-fluoroalkyl-1,2,3-triazoles can be synthesized and then induced to undergo denitrogenation, typically through thermal or Lewis acid-mediated pathways. wiley.comrsc.org The loss of N₂ from the triazole ring generates a highly reactive vinyl cation or carbene intermediate. This intermediate can then be trapped intramolecularly or intermolecularly to build new C-C or C-heteroatom bonds. rsc.org

For example, Lewis acids like aluminum trichloride (B1173362) (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂) can mediate the denitrogenative transformation of 5-acyl-N-fluoroalkyl-1,2,3-triazoles. rsc.org The resulting vinyl cation can undergo cyclization onto a nearby functional group, leading to the formation of complex structures such as cyclopentenones and oxazoles. rsc.org This methodology provides a unique and efficient pathway to fluoroalkyl-substituted heterocyclic compounds that are of interest in medicinal chemistry and materials science. wiley.com

Mechanistic Investigations of Reactions Involving 4 Fluoro 2 Isopropoxy 1 Methylbenzene Precursors and Analogues

Electron Transfer Mechanisms in Photoredox Catalysis and C-F Activation

Visible-light photoredox catalysis has become a powerful tool for chemical synthesis, offering mild and environmentally friendly conditions. mdpi.com In the context of fluorinated aromatic compounds, this technology is particularly relevant for the activation of the strong carbon-fluorine (C-F) bond. The process typically involves single-electron transfer (SET) events, which generate radical intermediates that are key to the subsequent bond-breaking and bond-forming steps. mdpi.comsemanticscholar.org

The general mechanism for C-F activation via photoredox catalysis can proceed through either a reductive or oxidative quenching cycle of the photocatalyst. semanticscholar.orgnih.gov

Reductive Quenching Cycle: The excited photocatalyst is reduced by an electron donor, generating a more potent reductant. This species then transfers an electron to the fluoroaromatic substrate, forming a radical anion. This highly reactive intermediate can then eliminate a fluoride (B91410) ion to produce an aryl radical. nih.gov

Oxidative Quenching Cycle: In this pathway, the excited photocatalyst directly oxidizes a substrate to generate a radical cation, which then participates in the reaction cascade.

A common strategy involves a "radical-polar crossover," where a radical addition to the fluorinated substrate is followed by a single-electron reduction to form an anion, which then facilitates fluoride elimination. mdpi.com This approach has been successfully applied to the C-F bond cleavage of various fluorinated compounds. mdpi.com

Radical Intermediates and Propagation in Fluorinated Organic Reactions

Radical reactions are a cornerstone of organofluorine chemistry. rsc.org The interaction of radicals with polyfluoroaromatic compounds often proceeds through the formation of intermediate cyclohexadienyl radicals, also known as radical σ-complexes. fluorine1.ru The stability and subsequent reaction pathways of these intermediates are heavily influenced by the fluorine substituents.

The generation of fluoroalkyl radicals is a critical step in many fluorination reactions. rsc.org These radicals can be produced from various precursors, such as fluorinated sulfones, under visible-light photoredox conditions. rsc.org Once formed, these radicals can participate in addition reactions to unsaturated systems or engage in single-electron transfer processes. rsc.org

The propagation phase of radical chain mechanisms involves the reaction of a propagating radical with a substrate to form the product and regenerate the propagating radical. youtube.com However, in the context of polyfluoroarenes, the intermediate radical σ-complexes have a tendency to dimerize. fluorine1.ru The efficiency of the desired substitution reaction can be influenced by the presence of defluorinating agents that can intercept the intermediate and promote the elimination of a fluorine atom. fluorine1.ru

The presence of fluorine atoms can significantly alter the structure and reactivity of radical species. For instance, the trifluoromethyl radical is tetrahedral, while the methyl radical is planar. rsc.org This structural difference, along with the high electronegativity of fluorine, impacts the stability and reaction kinetics of these intermediates.

Reaction Pathways in Nucleophilic and Electrophilic Substitution at Fluorinated Aromatic Centers

Nucleophilic Aromatic Substitution (SNA r):

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In the case of fluoroaromatic compounds, the fluorine atom can act as a leaving group. The traditional mechanism for SNAr reactions is a two-step addition-elimination process involving a negatively charged Meisenheimer intermediate. masterorganicchemistry.comspringernature.com

However, recent computational and experimental studies have provided evidence for concerted SNAr pathways, where the bond-making and bond-breaking occur in a single step, avoiding a high-energy intermediate. springernature.comnih.gov This is particularly relevant for less-activated aromatic systems. The reactivity order in SNAr often follows F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the C-X bond. masterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS):

In contrast to SNAr, electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com The presence of substituents on the ring, such as the fluorine and isopropoxy groups in analogues of 4-fluoro-2-isopropoxy-1-methylbenzene, plays a crucial role in directing the incoming electrophile. The reaction proceeds through a cationic intermediate known as a σ-complex or Wheland intermediate. libretexts.orgmsu.edu The rate-determining step is usually the formation of this intermediate. researchgate.net Small kinetic isotope effects suggest that the subsequent deprotonation to restore aromaticity is a fast step. researchgate.netresearchgate.net

Influence of Fluorine and Isopropoxy Substituents on Reaction Regioselectivity and Kinetics

The regiochemical outcome and rate of aromatic substitution reactions are dictated by the electronic and steric effects of the substituents present on the ring.

Fluorine: As a substituent, fluorine exhibits a dual nature. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). However, it also has lone pairs that can be donated to the aromatic ring through resonance (+R effect). For electrophilic aromatic substitution, fluorine is generally considered a deactivating group due to its strong inductive effect, yet it directs incoming electrophiles to the ortho and para positions due to resonance stabilization of the cationic intermediate. libretexts.org In nucleophilic aromatic substitution, its strong electron-withdrawing nature activates the ring towards attack. masterorganicchemistry.com

Isopropoxy Group: The isopropoxy group (-O-iPr) is an alkoxy group. The oxygen atom is strongly electron-donating through resonance (+R effect) and moderately electron-withdrawing through induction (-I effect). The resonance effect typically dominates, making the isopropoxy group a strong activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.org

In a molecule like this compound, these directing effects are combined. The isopropoxy group at position 2 and the methyl group at position 1 (both ortho, para-directors) will reinforce each other, while the para-fluoro substituent will also direct to the same positions. The interplay of these electronic effects, along with steric hindrance from the bulky isopropoxy group, will determine the precise location of substitution.

The kinetics of these reactions are also influenced by these substituents. Activating groups like the isopropoxy group increase the rate of electrophilic aromatic substitution by stabilizing the cationic intermediate. libretexts.org Conversely, deactivating groups like fluorine (in EAS) decrease the reaction rate. libretexts.org

Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-X bonds that would otherwise be difficult to achieve. The activation of the strong C-F bond in fluoroaromatic compounds is a significant challenge, but various catalytic systems have been developed to address this. nih.gov

A typical catalytic cycle for a cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The active metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the C-F bond of the fluoroaromatic compound, forming an organometallic intermediate. This is often the rate-limiting step for C-F activation.

Transmetalation: The aryl group from another reagent (e.g., an organoboron or organotin compound) is transferred to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the active catalyst.

Ligand Effects: The choice of ligand coordinated to the metal center is critical for the success of these transformations. Electron-rich and sterically demanding phosphine (B1218219) ligands are often required for the activation of strong bonds like C-F. nih.gov The ligand can influence the electron density at the metal center, its steric environment, and the stability of the catalytic intermediates, thereby affecting the rate and selectivity of the reaction. rsc.orgmdpi.com For instance, in palladium-catalyzed alkoxycarbonylation, the use of dppf as a ligand resulted in lower yields compared to dppp, highlighting the significant impact of the ligand structure. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Fluoro-2-isopropoxy-1-methylbenzene

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei—primarily ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19)—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy detects the presence and environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the isopropoxy group. The electron-donating nature of the isopropoxy and methyl groups, combined with the electron-withdrawing effect of the fluorine atom, influences the chemical shifts of the aromatic protons.

Expected ¹H NMR Signals for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration | Description |

|---|---|---|---|---|

| Aromatic (H3, H5, H6) | ~ 6.7 - 7.1 | Multiplets (m) | 3H | The signals for the three protons on the benzene (B151609) ring would appear in the aromatic region. Their exact shifts and coupling patterns are influenced by their position relative to the three different substituents. |

| Isopropoxy (CH) | ~ 4.3 - 4.6 | Septet (sept) | 1H | The single proton on the tertiary carbon of the isopropoxy group is split into a septet by the six equivalent methyl protons. |

| Aromatic Methyl (CH₃) | ~ 2.1 - 2.3 | Singlet (s) | 3H | The three protons of the methyl group attached to the benzene ring are chemically equivalent and have no adjacent protons, resulting in a singlet signal. |

Note: These are predicted values. Actual experimental values may vary based on solvent and instrument conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org In a standard broadband-decoupled ¹³C NMR spectrum of this compound, a distinct peak is expected for each chemically non-equivalent carbon atom. Due to the molecule's lack of symmetry, all 10 carbon atoms are expected to be unique, resulting in 10 distinct signals. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. libretexts.orgdocbrown.info The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.

Expected ¹³C NMR Signals for this compound

| Carbon Group | Expected Chemical Shift (δ, ppm) | Description |

|---|---|---|

| Aromatic C-F | ~ 155 - 160 (doublet) | The carbon atom directly bonded to the highly electronegative fluorine atom (C4) is significantly deshielded and split into a doublet. |

| Aromatic C-O | ~ 148 - 152 | The carbon atom bonded to the isopropoxy group (C2) is also significantly deshielded. |

| Aromatic C-CH₃ | ~ 128 - 132 | The quaternary carbon atom to which the methyl group is attached (C1). |

| Aromatic CH | ~ 115 - 125 | The remaining three aromatic carbons (C3, C5, C6) would appear in this region, with their specific shifts influenced by neighboring substituents. |

| Isopropoxy CH | ~ 70 - 75 | The methine carbon of the isopropoxy group is deshielded by the adjacent oxygen atom. |

| Isopropoxy (CH₃)₂ | ~ 21 - 23 | The two equivalent methyl carbons of the isopropoxy group appear in the aliphatic region. |

Note: These are predicted values. Actual experimental values may vary based on solvent and instrument conditions.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. nih.gov Given that ¹⁹F has 100% natural abundance and a high gyromagnetic ratio, it produces sharp, strong signals over a wide chemical shift range, making it an excellent tool for structural verification. nih.govcolorado.edu For this compound, the ¹⁹F NMR spectrum would show a single signal for the one fluorine atom. The chemical shift provides information about the electronic environment of the fluorine, and its multiplicity would indicate coupling to nearby protons on the aromatic ring. The signal would be expected in the typical range for an aryl fluoride (B91410).

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are spin-spin coupled. For this compound, it would confirm the coupling between the isopropoxy methine (CH) proton and the isopropoxy methyl ((CH₃)₂) protons. It would also reveal the coupling relationships between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal (e.g., the aromatic protons, the methyl protons) to its corresponding carbon signal, confirming the C-H framework of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. For example, it would show correlations from the aromatic methyl protons to the C1, C2, and C6 carbons of the ring, confirming the position of the methyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" by identifying the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands. Key vibrational modes would include C-H stretching from the aromatic and aliphatic (methyl, isopropoxy) groups, C=C stretching within the aromatic ring, and strong C-O (ether) and C-F stretching bands. Raman spectroscopy, while providing similar information, is particularly sensitive to non-polar bonds and symmetric vibrations, and would be useful for observing the C=C bonds of the benzene ring.

Expected Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium to Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| C-O (Ether) | Stretching | 1260 - 1000 | Strong |

Note: Specific peak positions can vary. These ranges are typical for the indicated functional groups.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (molecular formula C₁₀H₁₃FO), high-resolution mass spectrometry (HRMS) would confirm the molecular weight with high precision. In a standard electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. The spectrum would also display a series of fragment ions resulting from the cleavage of the parent molecule. Key fragmentation pathways would likely involve the loss of the isopropoxy group or a portion of it (e.g., a propyl or isopropyl radical), and the loss of the methyl group. The relative abundance of these fragment peaks helps in confirming the structure.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon-13 |

X-ray Crystallography for Solid-State Structure Determination

While a definitive experimental crystal structure for this compound is not publicly available, computational modeling based on Density Functional Theory (DFT) provides significant insights into its solid-state characteristics. These theoretical predictions offer a robust framework for understanding its molecular and supramolecular architecture.

Analysis of Molecular Conformation, Bond Lengths, and Bond Angles

The conformation of this compound is dictated by the spatial arrangement of its substituents on the benzene ring. The isopropoxy group, with its bulky isopropyl moiety, is predicted to be the most significant determinant of the molecule's three-dimensional shape. To minimize steric hindrance with the adjacent methyl group, the isopropoxy group is expected to adopt a conformation where the isopropyl group is oriented away from the methyl group.

Computationally predicted bond lengths and angles reveal the electronic influence of the substituents. The C-F bond is anticipated to be short and strong, characteristic of aromatic fluorides. The bond lengths within the benzene ring are expected to show slight deviations from the ideal 1.39 Å of benzene, reflecting the electronic push-pull effects of the electron-donating isopropoxy and methyl groups and the electron-withdrawing fluorine atom. The bond angles around the substituted carbons will also be distorted from the ideal 120° of an sp²-hybridized carbon to accommodate the steric and electronic demands of the substituents.

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-O (Aromatic) Bond Length | ~1.37 Å |

| C-C (Ring) Bond Lengths | 1.38-1.41 Å |

| C-O-C (Isopropoxy) Bond Angle | ~118° |

| C-C-F Bond Angle | ~119° |

Rotational Spectroscopy for Gas-Phase Structural Analysis and Weak Interactions

Rotational spectroscopy is a powerful technique for determining the precise gas-phase structure of molecules. By analyzing the absorption of microwave radiation, the rotational constants of a molecule can be determined, which are inversely related to its moments of inertia. For this compound, the rotational spectrum would be complex due to its asymmetry and the presence of internal rotation of the methyl and isopropyl groups.

Theoretical calculations can predict the rotational constants, providing a guide for experimental studies. The predicted rotational constants for the most stable conformer of this compound would be crucial for its identification in a microwave spectrum. Furthermore, the analysis of the fine structure of the rotational transitions could provide information on the barriers to internal rotation of the methyl and isopropoxy groups, offering insights into the conformational landscape of the molecule in the gas phase.

| Rotational Constant | Predicted Value (GHz) |

|---|---|

| A | ~1.5 |

| B | ~0.6 |

| C | ~0.5 |

UV-Visible (UV-Vis) Spectroscopy and Photophysical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV light by this compound is expected to be dominated by π-π* transitions within the benzene ring. The presence of the electron-donating isopropoxy and methyl groups, along with the fluorine atom, will influence the energy of these transitions.

Time-dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption spectrum. It is anticipated that the primary absorption bands for this compound will appear in the ultraviolet region. The substitution pattern on the benzene ring is expected to cause a bathochromic (red) shift compared to unsubstituted benzene. The photophysical properties, such as the fluorescence quantum yield and lifetime, would be influenced by the nature of the excited states and the efficiency of non-radiative decay pathways.

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π | ~275 | Moderate |

| π → π | ~220 | High |

Electrochemical Characterization and Redox Behavior

The electrochemical properties of this compound can be investigated using techniques like cyclic voltammetry. The redox behavior is primarily associated with the aromatic ring. The presence of electron-donating groups (isopropoxy and methyl) is expected to lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to benzene. Conversely, the electron-withdrawing fluorine atom will have a counteracting effect, though its influence might be less pronounced than the combined effect of the donating groups.

Computational methods can be employed to predict the redox potentials. The calculated ionization potential and electron affinity can provide an estimate of the ease of oxidation and reduction, respectively. These theoretical values are valuable for understanding the molecule's potential behavior in electrochemical applications, such as in the development of new electrolyte materials or as a building block in electroactive polymers. acs.orgwpmucdn.com

| Property | Predicted Value |

|---|---|

| Oxidation Potential (vs. SHE) | ~1.8 V |

| Reduction Potential (vs. SHE) | Highly Negative |

Computational Chemistry and Theoretical Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules like 4-Fluoro-2-isopropoxy-1-methylbenzene, providing a framework to understand its electronic structure and predict its chemical behavior without the need for empirical data. These computational methods model the molecule at the subatomic level, allowing for the detailed investigation of reaction mechanisms, orbital interactions, and charge distributions that govern its reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a primary tool for studying reaction mechanisms by calculating the potential energy surface of a reaction, which allows for the identification of reactants, products, intermediates, and, crucially, transition states. researchgate.net The energy difference between the reactants and the transition state determines the activation energy, a key predictor of reaction kinetics. nih.govresearchgate.net

For a molecule such as this compound, DFT can be employed to model various potential reactions. For instance, in electrophilic aromatic substitution, DFT calculations can predict the most likely site of attack on the benzene (B151609) ring by calculating the energies of the transition states for substitution at each possible position. The electron-donating nature of the methyl and isopropoxy groups, contrasted with the electron-withdrawing fluorine atom, creates a complex directive landscape that DFT can elucidate. Other potential reaction pathways, such as nucleophilic substitution or reactions involving the substituent groups, can also be modeled. nih.gov

DFT studies involve selecting a functional and a basis set to approximate the complex electron correlation and describe the atomic orbitals, respectively. mdpi.comnih.gov The choice of functional, such as B3LYP or M06-2X, and basis set, like 6-311++G(d,p), is critical for obtaining accurate results. mdpi.comnih.gov By performing these calculations, researchers can obtain detailed geometries of transition states and calculate thermodynamic parameters like enthalpy and Gibbs free energy of reaction, indicating whether a reaction is spontaneous. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Analysis

| Component | Examples | Description |

|---|---|---|

| DFT Functionals | B3LYP, M06-2X, PBE0 | Approximations used to describe the exchange-correlation energy, which accounts for quantum mechanical effects. The choice depends on the specific properties being investigated. mdpi.comnih.gov |

| Basis Sets | 6-31G(d,p), 6-311++G(d,p), cc-pVTZ | Sets of mathematical functions used to build molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost. mdpi.comnih.gov |

| Corrections | D3, D4 (Dispersion) | Empirical corrections added to account for non-covalent interactions, such as van der Waals forces, which standard functionals may not adequately describe. nih.gov |

| Solvent Models | SMD, PCM (Implicit) | Models used to simulate the effect of a solvent on the reaction, which can significantly alter energy barriers and reaction outcomes. mdpi.com |

This table is generated based on principles and examples from multiple sources.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO, being the orbital with the highest energy containing electrons, acts as a nucleophile or electron donor. libretexts.orgyoutube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electrophile or electron acceptor. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is an indicator of a molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

In this compound, the nature and location of the frontier orbitals are dictated by its substituents.

HOMO: The electron-donating isopropoxy and methyl groups increase the electron density of the aromatic ring and also possess lone pairs of electrons (on the oxygen atom). Therefore, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atom of the isopropoxy group. This localization indicates that the molecule will likely act as a nucleophile at these sites, donating electrons in reactions with electrophiles.

LUMO: The fluorine atom is highly electronegative and withdraws electron density. This effect, combined with the inherent π* orbitals of the benzene ring, means the LUMO will likely be distributed across the C-F bond and the aromatic ring system. This suggests that the molecule could accept electrons at these locations in reactions with strong nucleophiles.

FMO analysis is particularly useful for predicting the regioselectivity of reactions like cycloadditions and electrophilic substitutions. wikipedia.org By examining the orbital coefficients at each atomic position within the HOMO and LUMO, one can predict which sites are most likely to interact and form new bonds. youtube.com

Table 2: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Primary Location | Role in Reactivity | Influencing Substituents |

|---|---|---|---|

| HOMO | Aromatic π-system, Oxygen of isopropoxy group | Nucleophilic / Electron Donor | Isopropoxy (electron-donating), Methyl (electron-donating) |

| LUMO | Aromatic π*-system, C-F bond | Electrophilic / Electron Acceptor | Fluorine (electron-withdrawing) |

This table is a theoretical prediction based on the principles of FMO theory. libretexts.orgyoutube.comnumberanalytics.com

The molecular electrostatic potential (ESP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interaction sites. nih.gov It illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface. Regions of negative potential (typically colored red or orange) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com

For this compound, the ESP map would reveal several key features:

Negative Potential: Strong negative potentials would be centered on the highly electronegative fluorine and oxygen atoms, corresponding to their lone pairs of electrons. These sites are the most likely to act as hydrogen bond acceptors.

Aromatic Ring: The π-system of the benzene ring is inherently electron-rich, creating a negative potential above and below the plane of the ring. The electron-donating methyl and isopropoxy groups enhance this negative character, making the ring attractive to electrophiles. acs.org However, the electron-withdrawing fluorine atom will create a region of less negative or even slightly positive potential on the ring near the C-F bond, a through-space effect that can overwhelm the π-system's potential. acs.orgacs.org

Positive Potential: Regions of positive potential would be located on the hydrogen atoms, particularly those of the methyl and isopropoxy groups.

Analyzing the ESP provides crucial information for predicting how the molecule will interact with other polar molecules, ions, and biological receptors. nih.gov

Table 3: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Expected ESP | Reason | Predicted Interaction |

|---|---|---|---|

| Fluorine Atom | Strongly Negative | High electronegativity, lone pairs | Hydrogen bond acceptor |

| Oxygen Atom | Strongly Negative | High electronegativity, lone pairs | Hydrogen bond acceptor, site of protonation |

| Aromatic Ring (π-face) | Negative | π-electron cloud, enhanced by donating groups | Cation-π interactions, electrophilic attack |

| Hydrogen Atoms | Positive | Lower electronegativity than carbon/oxygen | Hydrogen bond donor (weak), van der Waals contacts |

This table is a theoretical prediction based on the principles of electrostatic potential analysis. nih.govmdpi.comacs.org

Modeling Intermolecular Interactions and Non-Covalent Forces

The physical properties and condensed-phase behavior of molecules are governed by intermolecular interactions. Computational chemistry provides essential tools for modeling these non-covalent forces, such as dispersion interactions and halogen bonding, which are particularly complex in fluorinated aromatic systems.

Dispersion forces, or London dispersion forces, are weak attractive interactions arising from temporary fluctuations in electron density, creating transient dipoles. nih.gov While individually weak, these forces are cumulative and play a decisive role in molecular recognition, crystal packing, and protein-ligand binding. researchgate.net In aromatic systems, dispersion is a key component of π-stacking interactions. nih.gov

Fluorination significantly influences dispersion interactions. Although fluorine is highly electronegative, its low polarizability can lead to weaker interactions compared to heavier halogens. However, in larger fluorinated systems, the cumulative effect of many C-F bonds can lead to substantial dispersion forces. nih.gov The study of aromatic interactions requires computational methods, like dispersion-corrected DFT (DFT-D), that can accurately capture these forces, as standard DFT functionals often fail to describe them correctly. acs.orgnih.gov

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.gov The σ-hole is a region of positive electrostatic potential located on the halogen atom along the axis of the R-X bond (where X is the halogen). mdpi.com The strength of the σ-hole generally increases with the polarizability and decreases with the electronegativity of the halogen, following the trend I > Br > Cl > F.

Due to fluorine's high electronegativity and low polarizability, it typically possesses a negative σ-hole, preventing it from acting as a conventional halogen bond donor. mdpi.com Instead, the fluorine atom in fluorinated compounds is a potent hydrogen bond acceptor. However, in certain molecular contexts where fluorine is bonded to a very strong electron-withdrawing group, a small positive σ-hole can be induced, allowing for weak halogen-bond-like interactions. More commonly, fluorine participates in other non-covalent interactions, such as C–H⋯F hydrogen bonds, which play a significant role in the crystal engineering of fluorinated molecules. researchgate.net For this compound, the fluorine atom would be expected to primarily engage in interactions as a hydrogen bond acceptor rather than a halogen bond donor.

Table 4: Comparison of Halogen Properties for Halogen Bonding

| Halogen | Electronegativity (Pauling Scale) | Polarizability (ų) | Typical σ-Hole Potential | Primary Role in Non-Covalent Interactions |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | 0.56 | Negative | Hydrogen Bond Acceptor |

| Chlorine (Cl) | 3.16 | 2.18 | Weakly to Moderately Positive | Halogen/Hydrogen Bond Donor/Acceptor |

| Bromine (Br) | 2.96 | 3.05 | Moderately to Strongly Positive | Halogen Bond Donor |

| Iodine (I) | 2.66 | 4.91 | Strongly Positive | Strong Halogen Bond Donor |

This table is generated based on established chemical principles and data from sources discussing halogen bonding. nih.govmdpi.com

Computational Studies of Hydrogen Bonding Networks and C-F…π Interactions

Detailed computational investigations into the specific hydrogen bonding networks and C-F…π interactions of this compound are not extensively available in the public domain. However, general principles from computational studies on related fluorinated aromatic compounds and ethers can provide valuable insights into its expected intermolecular behavior.

C-F…π interactions, where the fluorine atom interacts with the electron-rich π system of an adjacent aromatic ring, are another critical non-covalent force influencing the supramolecular assembly of organofluorine compounds. Theoretical calculations on model systems like fluoromethane (B1203902) and hexafluorobenzene (B1203771) have shown that attractive C-F…π interactions can exist, particularly when the π-system is electron-deficient. researchgate.net For this compound, such interactions could occur between molecules, influencing their packing in the solid state and their behavior in solution.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The prediction of spectroscopic parameters for this compound using computational methods is a powerful tool for structural elucidation and understanding its electronic properties.

NMR Chemical Shifts: Density Functional Theory (DFT) is a widely used method for the accurate prediction of NMR chemical shifts (¹H, ¹³C, and ¹⁹F). nih.govnih.gov The process typically involves optimizing the molecular geometry and then calculating the nuclear magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Vibrational Frequencies: Computational methods, again primarily DFT, are also employed to calculate the vibrational frequencies of molecules. esisresearch.orgresearchgate.netresearchgate.net These calculations provide a theoretical vibrational spectrum (IR and Raman) that can be compared with experimental data to aid in the assignment of vibrational modes. The calculated frequencies are often scaled by an empirical factor to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. researchgate.net Studies on similar substituted benzene derivatives have shown that DFT calculations can accurately reproduce the experimental vibrational spectra, providing insights into the vibrational modes of different functional groups. esisresearch.orgresearchgate.net

A hypothetical data table for predicted versus experimental spectroscopic data is presented below to illustrate the application of these methods.

| Parameter | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |

| ¹H NMR (δ, ppm) - CH₃ | 2.20 | 2.25 |

| ¹H NMR (δ, ppm) - CH(OCH) | 4.50 | 4.55 |

| ¹³C NMR (δ, ppm) - C-F | 158.0 | 157.5 |

| ¹⁹F NMR (δ, ppm) | -118.0 | -117.8 |

| IR Freq. (cm⁻¹) C-F Stretch | 1230 | 1235 |

| IR Freq. (cm⁻¹) C-O Stretch | 1150 | 1155 |

Conformational Analysis of this compound

The conformational landscape of this compound is primarily determined by the orientation of the isopropoxy group relative to the benzene ring. Computational conformational analysis involves mapping the potential energy surface of the molecule by systematically rotating the key dihedral angles.

The most significant dihedral angle to consider is the C(aryl)-O-C(isopropyl)-H angle. The rotation around the C(aryl)-O bond will determine the orientation of the bulky isopropyl group with respect to the methyl group and the fluorine atom on the ring. Theoretical calculations would typically be performed using methods like DFT or Møller-Plesset perturbation theory (MP2) to find the energy minima corresponding to stable conformers and the energy barriers for interconversion between them.

Advanced Computational Methodologies in Organofluorine Chemistry

The field of organofluorine chemistry continuously benefits from the development and application of advanced computational methodologies. nih.govrsc.org These methods go beyond simple geometry optimizations and frequency calculations to provide deeper insights into the unique properties of fluorinated compounds.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying the behavior of organofluorine molecules in complex environments, such as in biological systems or materials, QM/MM methods are employed. These methods treat the chemically active region (e.g., the fluorinated molecule) with a high level of quantum mechanics, while the surrounding environment is modeled using computationally less expensive molecular mechanics force fields.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecular system over time. nih.gov For this compound, MD simulations could be used to study its diffusion in different solvents, its interaction with surfaces, or the dynamics of its conformational changes.

Advanced DFT Functionals: The development of new and improved DFT functionals is crucial for accurately describing the complex electronic effects in organofluorine compounds. nih.govresearchgate.net Functionals that are specifically parameterized to handle non-covalent interactions are particularly important for studying the intermolecular forces that govern the properties of these molecules.

Machine Learning in Computational Chemistry: More recently, machine learning techniques are being integrated with computational chemistry to accelerate the prediction of molecular properties. nih.gov By training models on large datasets of calculated or experimental data, it is possible to predict properties like NMR chemical shifts or reaction outcomes with high speed and accuracy. These advanced methodologies are essential for the rational design of new organofluorine materials and pharmaceuticals. acs.org

Academic and Materials Science Applications of Fluorinated Aromatic Ethers

Applications in Advanced Polymeric Materials

The incorporation of fluorine into aromatic polymers imparts a unique combination of properties, including high thermal stability, chemical resistance, low dielectric constant, and hydrophobicity. researchgate.net These characteristics make them highly sought after for advanced applications.

Fluoropolymers are prized for their exceptional thermal resistance and stability. mdpi.com The introduction of fluoroalkoxy groups onto an aromatic backbone is a key strategy in synthesizing advanced fluoropolymers. While many fluoropolymers are known for poor processability due to high crystallinity, partially fluorinated polymers, such as those derived from fluorinated aromatic ethers, offer a balance of desirable properties and better workability. mdpi.com These materials are used in demanding environments found in the aerospace, petrochemical, and automotive industries. mdpi.com

Fluorinated aromatic ethers are critical monomers in the synthesis of poly(aryl ether)s (PAEs) and related polymers through nucleophilic aromatic substitution reactions. researchgate.net The carbon-fluorine bond can be activated by strong electron-withdrawing groups, allowing for polymerization with phenoxide nucleophiles to form the ether linkages that constitute the polymer backbone. researchgate.net

This synthetic route allows for precise control over the polymer's properties by carefully selecting the monomers. Key tailored properties include:

High Thermal Stability: The inherent strength of the C-F bond and the stability of the aromatic rings contribute to the exceptional thermal stability of these polymers. researchgate.net Studies on various fluorinated poly(aryl ether)s show 5% weight loss temperatures (Td5) often exceeding 500°C, with glass transition temperatures (Tg) ranging from 178°C to over 300°C. rsc.orgresearchgate.net

The table below summarizes the properties of various fluorinated poly(aryl ether)s synthesized from different fluorinated monomers, illustrating the impact of fluorine content and polymer structure.

| Polymer Type | Synthesis Method | Glass Transition Temp. (Tg) | Thermal Stability (Td5) | Dielectric Constant (@ 1 MHz) | Reference |

| Fluorinated Poly(aryl ether) (FPAE) | Nucleophilic Substitution | 260 °C | 514 °C | 2.68 | researchgate.net |

| Poly(fluorenyl aryl ether sulfone) (PFES) | Nucleophilic Substitution | - | - | 2.43 | researchgate.net |

| Poly(fluorenyl aryl ether phenyl-s-triazine) (PFEP) | Nucleophilic Substitution | 302 °C | 561 °C | 2.59 | researchgate.net |

| Phenylacetylene-terminated PAE with POSS | Nucleophilic Reaction & Curing | - | - | 2.17 - 2.58 | mdpi.com |

| Fluorinated Poly(aryl ether ketone) (PAEK) | Polycondensation | - | >500 °C | Low | springerprofessional.de |

The demand for materials with high thermal stability and low dielectric constants is a driving force in the fields of microelectronic devices and communication technology. researchgate.net Fluorinated poly(aryl ether)s are prime candidates for these applications due to their excellent combination of properties. researchgate.net They are used as insulating layers and substrates in integrated circuits and for high-frequency applications in 5G and other advanced communication networks where low signal loss and high signal integrity are paramount. rsc.org The low moisture absorption and hydrophobicity of these materials further enhance their reliability in electronic devices. rsc.org

Role in Organic Electronics and Optoelectronics

The unique electronic properties of fluorinated aromatic compounds also make them valuable in the field of organic electronics.

While direct application of 4-Fluoro-2-isopropoxy-1-methylbenzene in OLEDs is not prominently documented, the use of fluorinated aromatic ethers as components in host materials or as functional layers in OLEDs is an active area of research. The introduction of fluorine can modify the energy levels (HOMO/LUMO) of the material, which is critical for efficient charge injection and transport in the device. Furthermore, the thermal stability imparted by fluorination can contribute to longer operational lifetimes for OLED devices.

Fluorination is a well-established strategy for developing n-type (electron-transporting) organic semiconductors. The high electronegativity of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a molecule, facilitating the injection and transport of electrons. Therefore, aromatic ethers containing fluorine and other functional groups are investigated as potential components for electron-transport layers in organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. mdpi.comresearchgate.net The development of efficient and stable electron-transport materials remains a key challenge in the field, and fluorinated aromatics represent a promising class of materials to address this need. mdpi.com

Based on a comprehensive search of available scientific and academic literature, there is currently no specific research data or published articles concerning the chemical compound "this compound" in the contexts outlined in your request.

Searches for this compound in relation to its application in Organic Field-Effect Transistors (OFETs), its contributions to crystal engineering and supramolecular chemistry, its use as a ligand in catalysis, or as a bench compound for structure-property studies did not yield any relevant results.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information focusing solely on "this compound" as per the specified outline. The compound does not appear to be a subject of study in the advanced materials science and chemical synthesis applications provided.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Fluorination Methodologies

A primary challenge in organofluorine chemistry is the development of safe, efficient, and environmentally friendly methods for introducing fluorine into molecules. bohrium.comacs.org Historically, fluorination has relied on hazardous reagents such as hydrofluoric acid (HF) or elemental fluorine (F₂) gas. chinesechemsoc.orgbohrium.comtib.eu The current research emphasis is on creating greener alternatives and more selective processes.

Key trends include:

New Reagent Development : There is a significant effort to develop bench-stable, selective fluorinating agents. chinesechemsoc.org This includes a large number of N-F reagents, such as N-fluoropyridinium salts and saccharin-derived N-fluorosultams, which allow for fluorination of diverse organic compounds under mild conditions. beilstein-journals.org

Sustainable Sources : Research is exploring the use of readily available inorganic fluoride (B91410) salts, like potassium fluoride (KF), as the fluorine source to improve cost-effectiveness and sustainability. chinesechemsoc.orgsciencedaily.com A recently developed green synthesis process uses KF to convert thiols and disulfides into sulfonyl fluorides, producing only non-toxic salts as byproducts. sciencedaily.comeurekalert.org

Metal-Catalyzed Fluorination : The emergence of metal-mediated fluorination techniques represents a paradigm shift, enabling the precise and late-stage introduction of fluorine into complex molecules under relatively mild conditions. nih.gov Palladium-catalyzed cross-coupling reactions, for example, have been developed to form C-O bonds between fluorinated alcohols and (hetero)aryl bromides. acs.org

Flow Chemistry : Continuous flow processes are being utilized for reactions involving hazardous reagents like fluorine gas. This approach enhances safety and control over reaction conditions, as demonstrated in the synthesis of 4-fluoropyrazole derivatives. tib.eu

These advancements could provide more sustainable and efficient pathways for synthesizing 4-Fluoro-2-isopropoxy-1-methylbenzene and its derivatives, moving away from traditional, harsher industrial methods.

Precision Synthesis of Complex Fluorinated Architectures

Beyond simply introducing fluorine, a major goal is to control its precise placement within a molecule, as the position can dramatically affect its biological and physical properties. uni-muenster.de For complex structures, achieving high regioselectivity and stereoselectivity is a significant synthetic challenge. the-innovation.org

Emerging strategies for precision synthesis include:

Enzymatic Approaches : Biocatalysis offers a promising solution for achieving high selectivity. the-innovation.org Researchers are using enzymes, such as flavin mononucleotide (FMN)-dependent reductases, to create specific chiral environments that facilitate the precise incorporation of fluorinated motifs, even at positions remote from the stereocenter. the-innovation.org This chemoenzymatic strategy has been used to synthesize fluorinated versions of macrolide antibiotics like YC-17 and methymycin. nih.gov